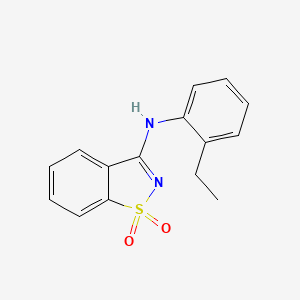

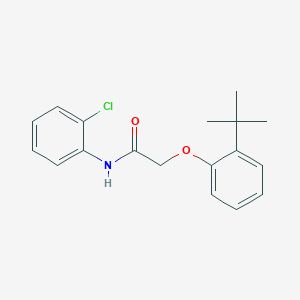

![molecular formula C18H17N5O4 B5550865 N-[1-甲基-4-(2-氧代-1,3-恶唑烷-3-基)-1H-吲唑-3-基]-2-(1-甲基-1H-吡咯-2-基)-2-氧代乙酰胺](/img/structure/B5550865.png)

N-[1-甲基-4-(2-氧代-1,3-恶唑烷-3-基)-1H-吲唑-3-基]-2-(1-甲基-1H-吡咯-2-基)-2-氧代乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The interest in oxazolidinone derivatives, including compounds structurally related to the specified molecule, primarily stems from their biological activities, such as antibacterial properties and potential as monoamine oxidase inhibitors. These compounds often serve as key intermediates or end products in the synthesis of drugs targeting various diseases.

Synthesis Analysis

The synthesis of oxazolidinone derivatives involves multiple steps, including amination, cyclization, and functional group transformations. For instance, a method for synthesizing N-((2-oxo-3-substituted-oxazolidin-5-yl)methyl)acetamide derivatives showcases the intricacies involved in preparing oxazolidinone compounds, highlighting the role of intermediates such as glycidylacetamide in their formation (Yang Chao, 2008).

Molecular Structure Analysis

Oxazolidinone derivatives exhibit a wide range of molecular interactions, including weak C-H···O and C-H···π hydrogen bonds and π-π stacking interactions. These interactions play a crucial role in the stability and reactivity of these compounds. For instance, a study on N'-[(E)-(aryl)methylidene]-N-methyl-2-oxo-1,3-oxazolidine-4-carbohydrazides reveals how these weak interactions contribute to the compound's structural characteristics (T. C. Nogueira et al., 2015).

Chemical Reactions and Properties

Oxazolidinone compounds participate in various chemical reactions, including cycloadditions, which can lead to the formation of new cyclic structures. For example, the cycloaddition of 3-methyl-2,4-diphenyloxazolium 5-oxide to CC double bonds results in the formation of cyclic azomethine ylides, further stabilizing into Δ2-pyrrolines, showcasing the versatility of oxazolidinone derivatives in synthetic chemistry (H. Gotthardt & R. Huisgen, 1970).

科学研究应用

抗菌剂

恶唑烷酮类,包括 U-100592 和 U-100766 等类似物,因其作为抗菌剂的新型作用机制而闻名,可抑制细菌蛋白质合成。这些化合物对多种临床重要的人类病原体表现出有效的体外抗菌活性,包括对甲氧西林敏感和耐药的金黄色葡萄球菌、肠球菌属和结核分枝杆菌,而与其他抗菌剂类别无交叉耐药性。这些化合物的开发遵循一项旨在增强抗菌功效和安全性概况的定向化学修饰计划 (Zurenko 等,1996)。

修饰以减少副作用

为了减少不良副作用(例如抑制单胺氧化酶 A (MAO-A))而对恶唑烷酮进行修饰的研究已经确定 1,2,3-三唑作为传统乙酰胺官能团的有希望的替代品。此调整旨在保持抗菌效力,同时最大程度地降低副作用的风险,有助于开发更安全的抗菌剂 (Reck 等,2005)。

神经营养特性

吡拉西坦(一种促智剂)的恶唑烷酮类似物已被合成,以探索 2-吡咯烷酮系列中的新药理活性物质。此研究方向旨在创建具有增强促智和抗缺氧作用的化合物,可能为认知障碍和与缺氧相关的疾病提供新的治疗选择 (Kadushkin 等,1995)。

药物开发和药代动力学

对恶唑烷酮化合物的药代动力学和稳定性的研究有助于了解它们在生物系统中的行为,包括吸收、分布、代谢和排泄。这些知识对于新药的成功开发至关重要,因为它会影响给药方案和疗效 (Petrova 等,2009)。

属性

IUPAC Name |

N-[1-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)indazol-3-yl]-2-(1-methylpyrrol-2-yl)-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O4/c1-21-8-4-7-13(21)15(24)17(25)19-16-14-11(22(2)20-16)5-3-6-12(14)23-9-10-27-18(23)26/h3-8H,9-10H2,1-2H3,(H,19,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVMPAISVADOINM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(=O)C(=O)NC2=NN(C3=C2C(=CC=C3)N4CCOC4=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

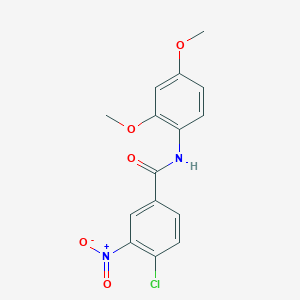

![N-(tert-butyl)-3,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5550794.png)

acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5550813.png)

![6-tert-butyl-4-[(2-thienylmethylene)amino]-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5550820.png)

![N-({1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5550837.png)

![1-(3-chlorophenyl)-4-[(2R)-2-hydroxy-2-phenylacetyl]-2-piperazinone](/img/structure/B5550844.png)

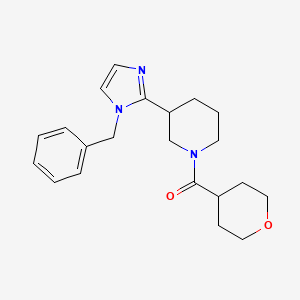

![9-(1H-indol-5-ylmethyl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5550882.png)

![N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5550886.png)

![3-chloro-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5550894.png)